molecular formula C19H18F3N3O4S2 B2457037 2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-37-0

2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2457037
CAS No.: 877654-37-0
M. Wt: 473.49
InChI Key: UEBUIPXCKRCOAS-UHFFFAOYSA-N
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Description

2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O4S2/c20-19(21,22)29-13-3-1-12(2-4-13)25-17(27)16-14(5-10-30-16)23-18(25)31-11-15(26)24-6-8-28-9-7-24/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBUIPXCKRCOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the morpholino and trifluoromethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated intermediates, nucleophiles, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: Various substitution reactions can be performed on the aromatic ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities. This compound may also possess such properties, warranting further pharmacological studies.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group may enhance its binding affinity and selectivity, while the thienopyrimidine core can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar core structure.

    Morpholino derivatives: Compounds containing the morpholino group.

    Trifluoromethoxyphenyl derivatives: Compounds with the trifluoromethoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Biological Activity

The compound 2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thieno[3,2-d]pyrimidine frameworks. The introduction of functional groups such as morpholino and trifluoromethoxy is critical for enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 8 to 12 µM against glioblastoma cell lines, indicating effective cell growth inhibition. The mechanism was attributed to apoptosis induction and DNA damage in cancer cells .

Antidiabetic Effects

Research has also explored the anti-diabetic properties of thieno[3,2-d]pyrimidines. In vivo studies using models like Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels.

  • Findings : Compounds tested in diabetic models reduced blood glucose levels by approximately 30% compared to control groups. This effect is believed to be mediated through insulin sensitization pathways and improved glucose uptake in peripheral tissues .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell division, particularly those associated with cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress-related diseases .

Data Summary

Biological ActivityIC50 (µM)Model UsedEffect
Anticancer8 - 12Glioblastoma Cell LinesSignificant cytotoxicity
AntidiabeticN/ADrosophila melanogasterReduced glucose levels

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
Synthesis involves multi-step reactions, starting with cyclization to form the thieno[3,2-d]pyrimidinone core, followed by substitution to introduce the morpholino and trifluoromethoxy groups. Key steps include:

  • Cyclocondensation: Use thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH) to form the core structure.
  • Substitution Reactions: Introduce the morpholino group via nucleophilic substitution (e.g., using 2-chloroacetyl morpholine) in polar aprotic solvents like DMF at 60–80°C.
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl trifluoromethoxy groups.
    Optimization: Adjust reaction time (monitored via TLC), solvent polarity (DMF for solubility vs. THF for selectivity), and temperature gradients to minimize by-products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., morpholino protons at δ 3.5–3.7 ppm; trifluoromethoxy CF₃ signal at δ 120–125 ppm in ¹⁹F NMR).
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error).
  • IR Spectroscopy: Detect carbonyl (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) groups.
    Validation: Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this class of compounds?

Methodological Answer:

  • Assay Standardization: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Compound Purity: Validate via HPLC (≥95% purity) to exclude batch variability.
  • Pharmacokinetic Profiling: Compare bioavailability using in vitro (e.g., Caco-2 permeability) and in vivo (rodent plasma LC-MS) models.
  • Orthogonal Assays: Confirm target engagement via enzymatic assays (e.g., kinase inhibition) alongside cellular viability tests .

(Advanced) What computational strategies predict this compound’s binding interactions with enzymatic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or EGFR. Focus on hydrogen bonding with morpholino oxygen and hydrophobic contacts with the trifluoromethoxy group.
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability.
  • Validation: Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays. Mutagenesis studies (e.g., Ala-scanning) can confirm critical residues .

(Basic) What in vitro assays are appropriate for initial bioactivity screening?

Methodological Answer:

  • Anticancer Screening: MTT assay on NCI-60 cell lines, with cisplatin as a control.
  • Antimicrobial Testing: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzymatic Targets: Fluorescence-based assays (e.g., NADPH depletion for DHFR inhibition) .

(Advanced) How to design experiments assessing environmental stability and ecotoxicology?

Methodological Answer:

  • Stability Studies: Hydrolytic degradation (pH 4–9 buffers, 25–50°C) analyzed via LC-MS to identify breakdown products.
  • Biodegradation: OECD 301F test with activated sludge; monitor via TOC analysis.
  • Ecotoxicology: Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) assays .

(Basic) What factors guide catalyst and solvent selection for substitution reactions?

Methodological Answer:

  • Catalysts: Pd(OAc)₂ for Suzuki couplings (aryl trifluoromethoxy); K₂CO₃ as base for morpholino substitution.
  • Solvents: DMF enhances nucleophilicity in SN2 reactions; DMSO improves solubility for bulky intermediates. Avoid protic solvents to prevent hydrolysis .

(Advanced) How to analyze and minimize regioisomeric byproducts during synthesis?

Methodological Answer:

  • Byproduct Detection: HPLC-DAD at 254 nm (C18 column, acetonitrile/water gradient).
  • Minimization: Lower reaction temperature (0–5°C) during electrophilic substitution; use directing groups (e.g., nitro) to control regioselectivity.
  • Isolation: Preparative HPLC to separate regioisomers; confirm structures via NOESY NMR .

(Advanced) How can X-ray crystallography elucidate this compound’s target-bound conformation?

Methodological Answer:

  • Co-crystallization: Soak crystals of target protein (e.g., PI3Kγ) with 10 mM compound in reservoir solution (20% PEG 3350, 0.2 M ammonium citrate).
  • Data Collection: High-resolution (≤1.8 Å) synchrotron X-ray diffraction.
  • Validation: Compare electron density maps with docking poses; refine using Phenix .

(Basic) What are key metabolic pathways to evaluate in preclinical studies?

Methodological Answer:

  • Phase I Metabolism: Incubate with liver microsomes (human/rat); identify hydroxylation or demethylation via LC-MSⁿ.
  • Phase II: Screen for glucuronidation (UDPGA-supplemented assays).
  • CYP Inhibition: Use fluorogenic substrates (e.g., CYP3A4: BD-​M​A​G​-​Q​M​A​) to assess drug-drug interaction risks .

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